The Genesis of a Key Structural Motif: Early Synthetic Strategies for 2,2'-Biphenyldiacetic Acid
The Genesis of a Key Structural Motif: Early Synthetic Strategies for 2,2'-Biphenyldiacetic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Biphenyl Scaffold
The 2,2'-biphenyldiacetic acid framework, a seemingly simple molecule, represents a cornerstone in the development of stereochemistry and the synthesis of complex molecular architectures. Its unique structural feature, a biphenyl backbone with two acetic acid moieties poised at the 2 and 2' positions, allows for the existence of stable atropisomers—stereoisomers arising from hindered rotation around a single bond. This property has made it an invaluable tool in the study of conformational isomerism and a recurring motif in the design of chiral ligands, resolving agents, and pharmacologically active compounds. This guide delves into the foundational, early-20th-century synthetic methodologies that first made this important molecule accessible to the scientific community, providing a detailed examination of the chemical principles, experimental protocols, and strategic considerations that defined these pioneering efforts.
Method 1: The Oxidative Cleavage of Phenanthrene and Subsequent Homologation
One of the earliest and most logical approaches to the synthesis of 2,2'-biphenyldiacetic acid began with a readily available polycyclic aromatic hydrocarbon: phenanthrene. This strategy hinges on the oxidative cleavage of the central ring of phenanthrene to yield 2,2'-diphenic acid, followed by a one-carbon homologation of each carboxylic acid group.
I. Principle and Rationale
The core of this method lies in the selective oxidation of the 9,10-double bond of the central ring of phenanthrene, which is more susceptible to cleavage than the bonds of the terminal benzene rings. This selective oxidation leads to the formation of 2,2'-diphenic acid, a stable dicarboxylic acid. Subsequently, to achieve the target 2,2'-Biphenyldiacetic acid, each of the carboxylic acid groups of diphenic acid must be extended by a methylene (-CH2-) unit. For this purpose, the Arndt-Eistert reaction, a classic method for the homologation of carboxylic acids developed in 1935, proved to be an elegant solution.[1][2] This two-step sequence provides a clear and logical pathway from a common starting material to the desired product.
II. Experimental Protocol
Step 1: Oxidation of Phenanthrene to 2,2'-Diphenic Acid
This procedure is adapted from early 20th-century methods utilizing potent oxidizing agents.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenanthrene in a suitable solvent such as glacial acetic acid is prepared.
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Oxidant Addition: A strong oxidizing agent, such as a solution of chromium trioxide in acetic acid or potassium permanganate in acetone, is added dropwise to the phenanthrene solution with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
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Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by a change in color of the reaction mixture. Upon cooling, the crude 2,2'-diphenic acid often precipitates from the solution.
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Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure 2,2'-diphenic acid.
Step 2: Arndt-Eistert Homologation of 2,2'-Diphenic Acid
This protocol outlines the classic Arndt-Eistert procedure for the one-carbon homologation of each carboxylic acid group of 2,2'-diphenic acid.[3]
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Formation of the Diacid Chloride: 2,2'-Diphenic acid is converted to its corresponding diacid chloride by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like benzene or toluene and heated to reflux. Excess thionyl chloride and solvent are removed under reduced pressure.
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Reaction with Diazomethane: The crude 2,2'-diphenyloyl dichloride is dissolved in an anhydrous, inert solvent such as diethyl ether and cooled in an ice bath. An ethereal solution of diazomethane (CH₂N₂) is then added portion-wise with caution, as diazomethane is toxic and explosive. The reaction is allowed to proceed until the evolution of nitrogen gas ceases.
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Wolff Rearrangement: The resulting bis(diazo)ketone is not isolated. A catalyst, typically freshly prepared silver oxide (Ag₂O) or silver benzoate, is added to the reaction mixture. The mixture is then gently warmed, or in some cases, irradiated with UV light, to induce the Wolff rearrangement. This step is often carried out in the presence of water to directly hydrolyze the intermediate ketene to the carboxylic acid.
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Work-up and Isolation: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified with a dilute mineral acid, and the 2,2'-Biphenyldiacetic acid product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization.
III. Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Phenanthrene | 2,2'-Diphenic acid | CrO₃/CH₃COOH or KMnO₄/acetone | 40-60% |
| 2 | 2,2'-Diphenic acid | 2,2'-Biphenyldiacetic acid | 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O | 50-70% |
IV. Workflow Diagram
Caption: Oxidative cleavage of phenanthrene followed by Arndt-Eistert homologation.
Method 2: The Ullmann Condensation Approach
The Ullmann reaction, discovered by Fritz Ullmann in 1901, provided a powerful tool for the formation of carbon-carbon bonds between two aryl halides.[4] This reaction became a cornerstone of biphenyl synthesis and could be adapted for the preparation of 2,2'-Biphenyldiacetic acid.
I. Principle and Rationale
The classical Ullmann reaction involves the copper-promoted coupling of two molecules of an aryl halide.[5] To synthesize 2,2'-Biphenyldiacetic acid via this route, a suitable ortho-halophenylacetic acid derivative is required as the starting material. The reaction proceeds through an organocopper intermediate, and the harsh reaction conditions, typically high temperatures, are necessary to drive the coupling. The choice of the halogen (iodine being the most reactive, followed by bromine and then chlorine) and the form of copper (activated copper powder or copper bronze) are critical for the success of the reaction.
II. Experimental Protocol
This protocol is a generalized procedure based on early 20th-century Ullmann couplings.
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Starting Material Preparation: An ortho-halophenylacetic acid, for example, 2-bromophenylacetic acid, is prepared through standard aromatic substitution and functional group manipulation reactions.
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Ullmann Coupling: The 2-bromophenylacetic acid is intimately mixed with a stoichiometric excess of activated copper powder or copper bronze in a high-boiling point solvent such as nitrobenzene or dimethylformamide.
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Reaction Conditions: The reaction mixture is heated to a high temperature, often exceeding 200°C, under an inert atmosphere for several hours. The progress of the reaction can be monitored by the consumption of the starting material.
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Work-up and Isolation: After cooling, the reaction mixture is treated with an acidic aqueous solution to dissolve the copper salts. The product is then extracted into an organic solvent.
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Purification: The crude 2,2'-Biphenyldiacetic acid is purified by repeated extractions with a basic solution (e.g., sodium bicarbonate) and subsequent acidification to precipitate the pure diacid. Recrystallization from a suitable solvent provides the final product.
III. Data Summary
| Starting Material | Product | Reagents | Typical Yield |
| 2-Bromophenylacetic acid | 2,2'-Biphenyldiacetic acid | Copper powder, high-boiling solvent | 20-40% |
IV. Reaction Pathway Diagram
Caption: Ullmann condensation of an ortho-halophenylacetic acid derivative.
Alternative Early Synthetic Routes
While the oxidation of phenanthrene and the Ullmann condensation were the principal early methods, other strategies were also explored.
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From 2,2'-Dimethylbiphenyl: This approach involves the synthesis of 2,2'-dimethylbiphenyl, for instance, via a Wurtz-Fittig reaction of 2-bromotoluene. The two methyl groups are then oxidized to carboxylic acids. This oxidation can be challenging and may require harsh conditions, potentially leading to side reactions.
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From 2,2'-Bis(chloromethyl)biphenyl: This method starts with the synthesis of 2,2'-bis(chloromethyl)biphenyl. The chloromethyl groups can then be converted to the acetic acid moieties through a two-step process: reaction with cyanide to form the dinitrile, followed by hydrolysis.
Conclusion: A Legacy of Synthetic Innovation
The early synthetic methods for 2,2'-Biphenyldiacetic acid, while often characterized by harsh reaction conditions and modest yields, were instrumental in making this key molecule available for further study. These pioneering efforts not only provided access to a compound of immense interest for stereochemical investigations but also laid the groundwork for the development of more sophisticated and efficient synthetic methodologies in the decades that followed. The ingenuity and perseverance of early 20th-century chemists in tackling such synthetic challenges continue to inspire and inform the work of researchers and drug development professionals today.
References
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Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges.1935 , 68 (1), 200–208. [Link]
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Wikipedia. Arndt–Eistert reaction. [Link]
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Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
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Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
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Wikipedia. Ullmann reaction. [Link]
- Fittig, R. Ueber die Darstellung des Phenylessigsäure. Ann. Chem. Pharm.1863, 128 (3), 303-305.
- Fuson, R. C. The Principle of Vinylogy. Chem. Rev.1935, 16 (1), 1–27.
- Kenner, J.; Turner, E. E. The Molecular Configurations of Polynuclear Aromatic Compounds. Part I. The Resolution of γ-6-Nitro-6'-carboxy-2: 2'-diphenic Acid into its Optically Active Components. J. Chem. Soc., Trans.1928, 131, 2340-2342.
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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